Fmoc-5-amino-2-methoxybenzoic acid
Overview
Description
Fmoc-5-amino-2-methoxybenzoic acid is an organic compound with the molecular formula C23H19NO5 . It has a molecular weight of 389.41 . This compound is considered an important organic intermediate and can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Synthesis Analysis
Fmoc-5-amino-2-methoxybenzoic acid is synthesized using standard Fmoc chemistry . The synthesis process involves multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Molecular Structure Analysis
The IUPAC name for Fmoc-5-amino-2-methoxybenzoic acid is 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methoxybenzoic acid . The InChI code is 1S/C23H19NO5/c1-28-21-11-10-14 (12-19 (21)22 (25)26)24-23 (27)29-13-20-17-8-4-2-6-15 (17)16-7-3-5-9-18 (16)20/h2-12,20H,13H2,1H3, (H,24,27) (H,25,26) .Chemical Reactions Analysis
The Fmoc group in Fmoc-5-amino-2-methoxybenzoic acid is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-5-amino-2-methoxybenzoic acid has a molecular weight of 389.40 g/mol . The exact mass and monoisotopic mass are 389.12632271 g/mol . It has a complexity of 574 .Scientific Research Applications
In addition, matrices formed by self-assembly of amino acids and their derivatives are suitable for cell spreading, migration and proliferation, and widely used in tissue engineering and organ regeneration .
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- Application Summary : Matrices formed by self-assembly of Fmoc-amino acids are suitable for cell spreading, migration and proliferation, and are widely used in tissue engineering and organ regeneration .
- Methods of Application : The self-assembly process of Fmoc-amino acids is affected by dynamic and thermodynamic factors, as well as the assembled space. In a study, capillary tubes with different diameters were chosen to mimic a confined environment and the effect of capillary space on the self-assembly behavior of Fmoc-amino acids was investigated .
- Results or Outcomes : The amino acids can form special morphologies and structures through the limitation of the Brownian motion and the template effect exerted by a confined environment. The obtained parallel ordered fiber network was applied to mimic the extracellular matrix (ECM) and support the adhesion and proliferation of monolayer flat epithelial cells (HUVECs) .
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- Application Summary : Fmoc-5-amino-2-methoxybenzoic acid can be used in these fields .
- Methods of Application : It can be used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyestuffs .
- Results or Outcomes : The specific outcomes depend on the particular synthesis being performed .
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- Application Summary : The self-assembly of Fmoc-amino acids in a confined space can form a parallel ordered fiber network, which can be used in vascularization .
- Methods of Application : Capillary tubes with different diameters are chosen to mimic a confined environment and the effect of capillary space on the self-assembly behavior of Fmoc-amino acids is investigated .
- Results or Outcomes : The amino acids can form special morphologies and structures through the limitation of the Brownian motion and the template effect exerted by a confined environment. The obtained parallel ordered fiber network was applied to mimic the extracellular matrix (ECM) and support the adhesion and proliferation of monolayer flat epithelial cells (HUVECs) .
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- Application Summary : 2-Amino-5-methoxybenzoic acid is a general reagent used in the synthesis of these compounds .
- Methods of Application : It can be used in the synthesis of various organic compounds .
- Results or Outcomes : The specific outcomes depend on the particular synthesis being performed .
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- Application Summary : Fmoc-5-amino-2-methoxybenzoic acid can be used in these fields .
- Methods of Application : It can be used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyestuffs .
- Results or Outcomes : The specific outcomes depend on the particular synthesis being performed .
Safety And Hazards
properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-28-21-11-10-14(12-19(21)22(25)26)24-23(27)29-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFSQXIWQGECQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-5-amino-2-methoxybenzoic acid | |
CAS RN |
165073-03-0 | |
Record name | 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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